molecular formula C13H15N3O3S B2953148 2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide CAS No. 1340737-22-5

2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide

Cat. No.: B2953148
CAS No.: 1340737-22-5
M. Wt: 293.34
InChI Key: ROIMKJJOWYKKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide” is a sulfonamide derivative. Sulfonamides are a class of synthetic antimicrobial drugs that are pharmacologically used as broad-spectrum treatments for human and animal bacterial infections .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H15N3O3S, and its molecular weight is 293.34. It contains a pyridine ring, which is a basic aromatic heterocyclic organic compound similar to benzene and pyridine, and an ethoxyphenylamino group attached to the pyridine ring .

Scientific Research Applications

Antibacterial and Antitumor Applications

Sulfonamide compounds, including derivatives similar to 2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide, are noted for their significant role as synthetic bacteriostatic antibiotics used for treating bacterial infections. Beyond their antibacterial applications, these compounds have been explored for their potential in treating diseases such as cancer and Alzheimer's. Sulfonamides serve as critical components in drugs targeting various conditions, demonstrating their versatility and importance in medical research (Gulcin & Taslimi, 2018).

Environmental Impact and Remediation

The presence of sulfonamide derivatives in the environment, particularly as persistent organic pollutants, has raised concerns due to their potential toxic effects and contribution to antimicrobial resistance. Research focusing on the contamination and removal of these compounds from aqueous solutions highlights the importance of developing cleaner, more sustainable remediation technologies. Such studies emphasize the need for sustainable development in technology to mitigate the environmental impact of these compounds (Prasannamedha & Kumar, 2020).

Chemotherapy and Drug Development

The incorporation of the sulfonamide group in molecules has been linked to a range of biological activities, including antifungal, antiparasitic, antioxidant, and antitumor properties. This versatility underscores the sulfonamide group's potential in drug development, particularly for antitumor agents. The simple synthesis of sulfonamides allows for a diversity of derivatives, offering a broad spectrum of pharmacological applications and highlighting the group's significance in medicinal chemistry (Azevedo-Barbosa et al., 2020).

Mechanism of Action

While the specific mechanism of action for “2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide” is not available, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria, thereby exerting their antibacterial effects .

Properties

IUPAC Name

2-(4-ethoxyanilino)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-2-19-11-7-5-10(6-8-11)16-13-12(20(14,17)18)4-3-9-15-13/h3-9H,2H2,1H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIMKJJOWYKKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.